The synthesis of 4-methyl-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide typically involves several key steps:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts are crucial for optimizing yield and purity during these synthetic steps.
The molecular structure of 4-methyl-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide can be represented using various structural formulas:
InChI=1S/C21H21N7O4S/c1-13-11-16(27-32-13)23-19(29)12-33-20-8-7-17-24-25-18(28(17)26-20)9-10-22-21(30)14-3-5-15(31-2)6-4-14/h3-8,11H,9-10,12H2,1-2H3,(H,22,30)(H,23,27,29)
.
CC1=CC(=NO1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2
.
This structure reveals multiple functional groups including amines, thioethers, and heterocycles that contribute to its biological activity.
The compound's reactivity can be analyzed through various chemical reactions it may undergo:
These reactions are essential for understanding how 4-methyl-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide might interact with biological systems or be modified for enhanced activity.
The mechanism of action for 4-methyl-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide is hypothesized based on its structural similarities to known pharmacological agents.
It likely interacts with biological targets through:
Key physical and chemical properties of 4-methyl-N-(2-(6-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin–3–yl)ethyl)benzamide include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 467.5 g/mol |
Purity | ≥95% |
Solubility | Not specified |
These properties are critical for assessing the compound's stability and suitability for various applications in research settings.
The applications of 4-methyl-N-(2-(6–((2–((5–methylisoxazol–3–yl)amino)-2–oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin–3–yl)ethyl)benzamide are extensive within scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: